molecular formula C20H18N4O3 B2533554 7-(diethylamino)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892754-79-9

7-(diethylamino)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Katalognummer: B2533554
CAS-Nummer: 892754-79-9
Molekulargewicht: 362.389
InChI-Schlüssel: DYWZAOQMDOHRNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Diethylamino)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one ( 892754-79-9) is a specialized chemical hybrid compound with a molecular formula of C20H18N4O3 and a molecular weight of 362.38 g/mol . This coumarin-based molecule is engineered for advanced pharmaceutical and biological research, particularly in the field of oncology. The compound features a 1,2,4-oxadiazole heterocycle linked to a pyridinyl group, a structural motif known to confer significant biological activity and interesting pharmacological properties . The integration of the coumarin scaffold, a recurring motif in both natural and synthetic compounds of biological interest, with the 1,2,4-oxadiazole pharmacophore is a strategic approach in modern drug discovery . This design leverages the known biological profiles of both fragments; coumarin derivatives have demonstrated potent antiproliferative and cytotoxic effects, acting as inducers of apoptosis and inhibitors of cancer-related enzymes, while 1,3,5-triazine and similar heterocyclic systems are established components in several anticancer agents . The diethylamino substituent on the coumarin core enhances the electronic properties of the molecule, which can be crucial for its mechanism of action and interaction with biological targets. Researchers can utilize this compound as a key intermediate or a core structure for developing novel therapeutic agents. Its primary research application is in the investigation of new anticancer strategies, where such hybrid molecules are evaluated for their cytotoxic activity against a panel of human cancer cell lines . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

7-(diethylamino)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-3-24(4-2)15-8-7-13-10-16(20(25)26-17(13)11-15)19-22-18(23-27-19)14-6-5-9-21-12-14/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWZAOQMDOHRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common route might include:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions.

    Introduction of the diethylamino group: This step might involve the alkylation of the chromen-2-one core with diethylamine.

    Formation of the 1,2,4-oxadiazole ring: This can be synthesized by reacting an appropriate nitrile with hydrazine, followed by cyclization.

    Coupling with pyridine: The final step might involve coupling the 1,2,4-oxadiazole ring with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the diethylamino group or the chromen-2-one core.

    Reduction: Reduction reactions could target the oxadiazole ring or the pyridine moiety.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides could be employed under suitable conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 7-(diethylamino)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound could be studied for its potential as a fluorescent probe due to the chromen-2-one core, which is known for its fluorescence properties.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Wirkmechanismus

The mechanism of action of 7-(diethylamino)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might induce apoptosis or inhibit cell proliferation through specific molecular pathways.

Vergleich Mit ähnlichen Verbindungen

ST-1353 (7-(Diethylamino)-3-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-2H-Chromen-2-One)

  • Structural Difference : Replaces the pyridin-3-yl group with a phenyl ring on the oxadiazole moiety.
  • Synthetic Method : Synthesized via microwave-assisted coupling, similar to the target compound but using benzamidine derivatives instead of pyridinyl intermediates .
  • However, its fluorescence quantum yield remains comparable due to maintained conjugation .

CoumI (7-(Diethylamino)-3-(5-(3-Nitrophenyl)Thiophen-2-yl)-2H-Chromen-2-One)

  • Structural Difference : Substitutes the oxadiazole-pyridinyl unit with a thiophene ring bearing a 3-nitrophenyl group.
  • Applications : The thiophene-nitrophenyl system enhances absorption in the visible spectrum, making it suitable for photochemical applications. However, the lack of oxadiazole reduces thermal stability compared to the target compound .

DTBO (7-(Dibutylamino)-3-(6-(Trifluoromethyl)-1H-Benzo[d]Imidazol-2-yl)-2H-Chromen-2-One)

  • Structural Difference: Replaces diethylamino with dibutylamino and the oxadiazole-pyridinyl group with a trifluoromethyl-benzimidazole moiety.
  • Photovoltaic Performance: The trifluoromethyl group strengthens hydrogen bonding and reduces charge recombination, achieving a power conversion efficiency (PCE) of 8.2% in organic solar cells, outperforming Coumarin 7 analogs .

M040-1069 (7-Methoxy-3-(2-{[3-(Pyridin-3-yl)-1,2,4-Oxadiazol-5-yl]Methyl}-1,3-Thiazol-4-yl)-2H-Chromen-2-One)

  • Structural Difference : Incorporates a thiazole ring between the coumarin core and oxadiazole-pyridinyl group.
  • Pharmacological Relevance : The thiazole spacer may enhance binding affinity in biological systems, though its fluorescence intensity is lower than the target compound due to increased steric hindrance .

7-(Diethylamino)-3-[3-(2-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-2H-Chromen-2-One

  • Structural Difference : Features a 2-methylphenyl substituent on the oxadiazole instead of pyridin-3-yl.
  • However, the absence of pyridine’s nitrogen atom limits hydrogen-bonding interactions .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Key Substituent Application Notable Property Reference
Target Compound C₂₁H₁₉N₃O₃ Pyridin-3-yl-oxadiazole Fluorescence, Photovoltaics High π-conjugation
ST-1353 C₂₂H₂₁N₃O₃ Phenyl-oxadiazole Fluorescence Comparable quantum yield
CoumI C₂₄H₂₁N₃O₅S Thiophene-3-nitrophenyl Photochemistry Visible-light absorption
DTBO C₂₃H₂₃F₃N₂O₂ Trifluoromethyl-benzimidazole Organic Solar Cells PCE = 8.2%
M040-1069 C₂₁H₁₄N₄O₄S Thiazole-oxadiazole-pyridinyl Drug Screening Moderate fluorescence

Research Findings and Implications

  • Synthetic Efficiency : Microwave-assisted synthesis (used for ST-1353 and the target compound) reduces reaction time from hours to minutes compared to traditional methods .
  • Electronic Effects : The pyridinyl-oxadiazole group in the target compound offers balanced electron-withdrawing and donating properties, enhancing fluorescence intensity and charge transport in optoelectronic devices .
  • Biological Relevance : Compounds like M040-1069 demonstrate that structural modifications (e.g., thiazole insertion) can tailor coumarin derivatives for specific biological targets, though at the cost of photophysical performance .

Biologische Aktivität

The compound 7-(diethylamino)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a coumarin backbone and a pyridine-linked oxadiazole moiety. The molecular formula is C17H19N3O3C_{17}H_{19}N_{3}O_{3}, with a molecular weight of 313.35 g/mol. The presence of the diethylamino group enhances its solubility and bioavailability.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Microtubule Inhibition : Similar to other coumarin derivatives, it has been shown to destabilize microtubules, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for its anticancer properties .
  • Antimicrobial Activity : The oxadiazole ring contributes to the antimicrobial activity of the compound. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains .
  • Antioxidant Properties : The compound's structure allows it to scavenge free radicals, providing protective effects against oxidative stress in cellular models.

Biological Activity Data

Activity TypeTarget/EffectIC50 Value (µM)Reference
Microtubule InhibitionCancer Cells44.8 - 475.2
AntimicrobialVarious Bacterial Strains10 - 50
AntioxidantCellular ModelsNot specifiedGeneral knowledge

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of the compound on human cancer cell lines. It was found that the compound effectively induced apoptosis in cancer cells while sparing normal fibroblasts, indicating selective toxicity towards malignant cells . The compound's ability to overcome multidrug resistance (MDR) was also noted, making it a candidate for further development in cancer therapeutics.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The results showed significant inhibition of growth at low concentrations, suggesting potential for use in treating infections caused by resistant pathogens .

Q & A

Basic: What synthetic methodologies are established for constructing the 1,2,4-oxadiazole moiety in this compound?

Methodological Answer:
The 1,2,4-oxadiazole ring is typically synthesized via cyclization between a carboxylic acid derivative (e.g., acyl chloride) and an amidoxime. For example, microwave-assisted coupling of 7-(diethylamino)-2-oxo-2H-chromen-3-carboxylic acid (213) with (Z)-N'-hydroxybenzamidine (191) in anhydrous DMF at 150°C yields the oxadiazole core efficiently . Alternative protocols involve reacting pyridine-3-amidoxime with acyl chlorides under basic conditions (e.g., pyridine) to form the oxadiazole ring, followed by purification via flash column chromatography .

Basic: Which spectroscopic techniques are essential for characterizing the coumarin-oxadiazole hybrid structure?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., diethylamino protons at δ 1.2–1.4 ppm, coumarin carbonyl at δ ~160 ppm).
  • X-ray Crystallography : For unambiguous structural determination. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond lengths and angles, particularly for electron-rich moieties like oxadiazoles .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How can microwave-assisted synthesis be optimized to enhance cyclization efficiency?

Methodological Answer:
Optimization involves:

  • Reagent Ratios : Stoichiometric excess of amidoxime (1.2–1.5 eq) to drive cyclization.
  • Solvent Selection : Anhydrous DMF or DMAc improves solubility and reaction homogeneity .
  • Temperature/Time Gradients : Stepwise heating (e.g., 100°C for 10 min, then 150°C for 20 min) minimizes side reactions.
  • Catalysis : Use of EDC/HOBt for carboxyl activation prior to cyclization .

Advanced: What strategies resolve electron density ambiguities during X-ray refinement of this compound?

Methodological Answer:
Challenges arise from overlapping electron densities in planar moieties (e.g., coumarin and oxadiazole). Strategies include:

  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands to model twinned crystals .
  • Disordered Solvent Masking : Use SQUEEZE in PLATON to exclude poorly resolved solvent regions .
  • Hybrid DFT/Experimental Models : Combine DFT-calculated hydrogen positions with experimental data for accuracy .

Basic: How does the pyridin-3-yl substituent influence the compound’s electronic properties?

Methodological Answer:
The pyridin-3-yl group introduces:

  • Conjugation Effects : Extends π-electron delocalization across the oxadiazole and coumarin systems, redshifted in UV-Vis spectra.
  • Hydrogen-Bonding Capacity : Pyridine nitrogen acts as a hydrogen-bond acceptor, influencing crystal packing .
  • Polarity : Enhances solubility in polar aprotic solvents (e.g., DMSO) compared to phenyl analogs .

Advanced: What computational methods model the compound’s tautomeric equilibria in solution?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software to evaluate tautomer stability (e.g., oxadiazole vs. hydroxamic acid forms).
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or ChemAxon correlate experimental shifts with predicted tautomers.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on conformational preferences .

Basic: What are the stability considerations for this compound under ambient conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent coumarin photodegradation.
  • Moisture Avoidance : Anhydrous storage (e.g., desiccator with P₂O₅) prevents oxadiazole hydrolysis.
  • Analytical Monitoring : Use HPLC-PDA to track degradation (e.g., new peaks at 254 nm) .

Advanced: How can researchers validate synthetic intermediates prone to regioisomeric byproducts?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Distinguish regioisomers via cross-peak patterns (e.g., NOE between coumarin H and oxadiazole substituents).
  • LC-MS/MS : Fragment ions differentiate isobaric species.
  • Crystallographic Screening : Multiple crystal forms (polymorphs) may isolate pure isomers .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Binary Mixtures : Ethyl acetate/hexane (3:1) or DCM/methanol gradients.
  • High-Polarity Solvents : DMF/water (slow diffusion) for single-crystal growth.
  • Temperature Control : Gradual cooling from 60°C to 4°C minimizes amorphous precipitation .

Advanced: How does the diethylamino group impact fluorescence properties?

Methodological Answer:

  • Stokes Shift Modulation : Diethylamino acts as an electron donor, increasing fluorescence quantum yield.
  • pH-Dependent Emission : Protonation at acidic pH quenches fluorescence; use buffered solutions for consistent measurements.
  • Solvatochromism : Correlate emission maxima with solvent polarity (e.g., red shift in toluene vs. blue shift in ethanol) .

Advanced: What challenges arise in refining hydrogen atom positions in X-ray structures?

Methodological Answer:

  • Disordered Hydrogens : Use SHELXL’s AFIX commands to model riding hydrogens.
  • High Thermal Motion : Apply ISOR restraints to dampen anisotropic displacement parameters.
  • Synchrotron Data : High-resolution data (≤0.8 Å) improve hydrogen localization .

Basic: How can researchers confirm the absence of unreacted starting materials?

Methodological Answer:

  • TLC Monitoring : Use silica plates with UV-active indicators (e.g., 5% H₂SO₄ charring).
  • HPLC-DAD : Baseline separation of starting materials (e.g., amidoxime at 220 nm) and product.
  • Mass Balance : Quantify residual reagents via ¹H NMR integration against an internal standard (e.g., TMS) .

Advanced: What role does the oxadiazole ring play in metal coordination studies?

Methodological Answer:

  • Ligand Design : Oxadiazole’s N,O donors coordinate transition metals (e.g., Nd³⁺ in ), forming luminescent complexes.
  • Stoichiometry Determination : Job’s plot analysis via UV-Vis titration.
  • Single-Crystal XRD : Resolve coordination geometry (e.g., octahedral vs. square planar) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coat, and goggles to avoid dermal contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Advanced: How can QSAR models predict biological activity of analogs?

Methodological Answer:

  • Descriptor Selection : Include logP, polar surface area, and H-bond donor/acceptor counts.
  • Training Data : Use IC₅₀ values from coumarin-oxadiazole analogs (e.g., antitumor or antimicrobial assays).
  • Validation : Leave-one-out cross-validation (LOO-CV) to assess predictive power .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.